1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one
Description
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one (CAS: 919800-80-9) is a long-chain aromatic hydroxyketone with the molecular formula C₂₈H₄₈O₃ and a molecular weight of 432.68 g/mol . Structurally, it features a decan-1-one moiety attached to a phenyl ring substituted with a decyl chain at position 2 and methoxy groups at positions 4 and 4. This compound is synthesized via alkylation of 1-(2,4-dihydroxy-5-hexylphenyl)-1-decanone using 1-bromobutane in the presence of potassium carbonate under refluxing acetone, yielding a melting point of 38°C . Its oxime derivative (C₂₆H₄₅NO₃) exhibits a higher melting point of 48–50°C, reflecting increased crystallinity due to hydrogen bonding .
Properties
CAS No. |
919800-80-9 |
|---|---|
Molecular Formula |
C28H48O3 |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
1-(2-decyl-4,5-dimethoxyphenyl)decan-1-one |
InChI |
InChI=1S/C28H48O3/c1-5-7-9-11-13-15-16-18-20-24-22-27(30-3)28(31-4)23-25(24)26(29)21-19-17-14-12-10-8-6-2/h22-23H,5-21H2,1-4H3 |
InChI Key |
FVUFGKLCGWDIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=C(C=C1C(=O)CCCCCCCCC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one typically involves the reaction of decyl bromide with 4,5-dimethoxyphenyl magnesium bromide, followed by a Grignard reaction to form the desired ketone. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional diversity of aromatic hydroxyketones allows for comparative analysis based on alkyl chain length , substituent positions , and functional group variations . Below is a detailed comparison of 1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one with analogs:
Table 1: Key Structural and Physical Properties of Comparable Compounds
Substituent Position and Electronic Effects
- Methoxy vs. Hydroxy Groups : The 4,5-dimethoxy groups in the target compound enhance lipophilicity compared to hydroxylated analogs (e.g., 1-(2,4-dihydroxyphenyl)docosan-1-one), which exhibit higher polarity and hydrogen-bonding capacity .
- Positional Isomerism: The placement of methoxy groups significantly impacts electronic properties.
Alkyl Chain Length and Physicochemical Behavior
- Chain Length : The target compound’s decan-1-one chain (C10) contributes to higher molecular weight and lipophilicity compared to shorter-chain analogs like 1-(2-hydroxy-4,5-dimethoxyphenyl)propan-1-one (C3) . Longer chains may improve membrane permeability in biological systems but reduce aqueous solubility.
- Synthesis Implications : Shorter-chain analogs are synthesized via partial methylation of dihydroxy precursors (e.g., using methyl iodide or dimethyl sulfate) , whereas the target compound requires alkylation of a pre-formed hydroxyketone .
Biological Activity
1-(2-Decyl-4,5-dimethoxyphenyl)decan-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature regarding its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a long aliphatic chain (decyl) and a substituted phenyl group featuring two methoxy groups. The structural formula can be represented as follows:
Cytotoxicity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity.
Table 1: Cytotoxic Effects of this compound
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HCT-116 (Colon Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These results suggest that the compound has a promising profile as an anticancer agent, particularly against breast and lung cancer cell lines.
The mechanism underlying the cytotoxicity of this compound appears to involve apoptosis induction through the activation of caspases. Studies have shown that treatment with this compound leads to increased levels of cleaved caspases, indicating that it triggers programmed cell death in cancer cells.
Figure 1: Apoptosis Induction Pathway
Apoptosis Pathway
This figure illustrates the pathway by which the compound induces apoptosis in cancer cells.
Study 1: Anticancer Activity in Vivo
A recent in vivo study investigated the effects of this compound on tumor growth in mice models bearing xenografts of human breast cancer cells. The results demonstrated a significant reduction in tumor size compared to control groups treated with a vehicle solution.
Table 2: Tumor Size Reduction
| Treatment | Tumor Size (mm³) | Percentage Reduction |
|---|---|---|
| Control | 150 ± 20 | - |
| This compound | 80 ± 15 | 46% |
This study supports the potential application of this compound as a therapeutic agent in cancer treatment.
Study 2: Synergistic Effects with Other Agents
Another investigation assessed the synergistic effects of combining this compound with conventional chemotherapeutics such as doxorubicin. The combination treatment resulted in enhanced cytotoxicity compared to either agent alone.
Table 3: Synergistic Cytotoxicity
| Treatment Combination | IC50 (μM) |
|---|---|
| Doxorubicin | 8.0 |
| Compound Alone | 10.0 |
| Combination | 3.5 |
This finding suggests that this compound may enhance the efficacy of existing chemotherapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
